Heptafluoropropan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of Heptafluoropropan-2-ol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 11 bonds. There are 10 non-H bonds and 1 hydroxyl group . The chemical formula is C3HF7O .Physical And Chemical Properties Analysis
This compound is a colorless and odorless liquid that is soluble in water and organic solvents. It is a stable compound that is resistant to heat, acids, and bases.Scientific Research Applications
Equilibrium Study in Fluorinated Compounds
- HF-mediated Equilibrium: Heptafluoropropan-2-ol has been studied for its role in the equilibrium between fluorinated ketones and corresponding α-fluoroalcohols in anhydrous HF. This research provided the first clear spectroscopic proof of this compound's structure and suggested its use in producing 1,1,1,3,3,3-hexafluoropropan-2-ol at industrial scales (Hayasaka et al., 2011).
Use in Fire Suppression and Thermal Decomposition
- Fire Suppression Agent: Heptafluoropropane, a related compound, is widely used as a fire extinguishing agent. It has been characterized using terahertz time-domain spectra at different pressures, providing insights into its absorption coefficient, refractive index, and permittivity (Leng et al., 2014).
- Thermal Decomposition Study: The thermal decomposition of 2H-heptafluoropropane has been examined, particularly the relationship between pyrolysis characteristics, reaction time, and hydrogen fluoride production. This study is crucial for understanding the environmental impact of heptafluoropropane when used in fire suppression (Hu et al., 2011).
Chemical Synthesis and Reactions
- Hexafluoroisopropanol in Organic Reactions: Hexafluoroisopropan-2-ol has been found beneficial as a solvent in hypervalent iodine-initiated [2+2] cycloaddition of styrenes. Its unique solvent properties, such as low nucleophilicity and high hydrogen bonding donor strength, make it suitable for radical cation reactions in organic chemistry (Colomer et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7O/c4-1(11,2(5,6)7)3(8,9)10/h11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXZSAWOXGFNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506035 | |
Record name | Heptafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24427-67-6 | |
Record name | Heptafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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